molecular formula C5H8Cl4P2 B15347601 (1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride) CAS No. 88293-05-4

(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride)

Cat. No.: B15347601
CAS No.: 88293-05-4
M. Wt: 271.9 g/mol
InChI Key: PISQAMILQYKMAJ-RFZPGFLSSA-N
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Description

(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride) is a chiral organophosphorus compound featuring a cyclopentane backbone with two phosphonous dichloride (-PCl₂) groups at the 1,2-positions in an R,R-configuration. The compound’s structure combines steric hindrance from the cyclopentane ring with the electron-withdrawing nature of the dichlorophosphorus groups, influencing its physical and chemical behavior.

Properties

CAS No.

88293-05-4

Molecular Formula

C5H8Cl4P2

Molecular Weight

271.9 g/mol

IUPAC Name

dichloro-[(1R,2R)-2-dichlorophosphanylcyclopentyl]phosphane

InChI

InChI=1S/C5H8Cl4P2/c6-10(7)4-2-1-3-5(4)11(8)9/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

PISQAMILQYKMAJ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)P(Cl)Cl)P(Cl)Cl

Canonical SMILES

C1CC(C(C1)P(Cl)Cl)P(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry and organometallic chemistry. It can form complexes with transition metals, which are useful in catalysis and material science. Biology: Medicine: The compound's derivatives can be explored for their medicinal properties, including potential use as pharmaceuticals. Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects through its ability to coordinate with metal ions, forming stable complexes. The mechanism involves the donation of electron pairs from the phosphino groups to the metal center, resulting in the formation of coordination bonds. This interaction can influence the reactivity and properties of the metal complexes.

Molecular Targets and Pathways Involved:

  • Coordination Chemistry: The primary pathway involves the formation of metal-ligand complexes.

  • Catalysis: The complexes formed can act as catalysts in various chemical reactions, influencing reaction rates and selectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound is structurally distinct from other phosphonous dichlorides due to its bicyclic framework and stereochemistry. Key comparisons include:

Table 1: Structural and Molecular Properties
Compound Name CAS RN Molecular Formula Substituents Molecular Weight (g/mol) Stereochemistry
(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride) - C₅H₈Cl₄P₂ Cyclopentane diyl, bis-PCl₂ 294.84 R,R
Ethylphosphonous dichloride 1498-40-4 C₂H₅Cl₂P Ethyl, PCl₂ 147.93 -
Isopropylphosphonous dichloride 25235-15-8 C₃H₇Cl₂P Isopropyl, PCl₂ 162.42 -
Methylphosphonic dichloride 676-97-1 CH₃Cl₂OP Methyl, P(O)Cl₂ 148.90 -

Key Observations :

  • Cyclopentane Backbone : The target compound’s rigid bicyclic structure introduces steric constraints absent in linear alkyl analogs like ethyl or isopropyl derivatives. This affects solubility and reactivity .
  • Bis-Phosphonous Dichloride Groups: The dual PCl₂ groups enhance electrophilicity compared to mono-substituted analogs, increasing susceptibility to nucleophilic substitution .
  • Stereochemistry: The R,R-configuration enables enantioselective interactions, unlike non-chiral analogs such as ethylphosphonous dichloride .

Reactivity and Stability

  • Hydrolysis Sensitivity: Phosphonous dichlorides are generally moisture-sensitive. The cyclopentane derivative’s steric bulk may slow hydrolysis compared to less hindered compounds like ethylphosphonous dichloride, which reacts rapidly with water to form phosphinic acids .
  • Ligand Potential: The chiral structure of the target compound suggests utility in asymmetric catalysis, akin to cyclohexanediamine-platinum complexes (e.g., SM-11355 in ) .
  • Thermal Stability : Cyclopentane’s ring strain (compared to cyclohexane) may reduce thermal stability relative to cyclohexane-based analogs .

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